molecular formula C26H25FN2O4 B10925121 3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-1H-pyrazole

3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-1H-pyrazole

Cat. No.: B10925121
M. Wt: 448.5 g/mol
InChI Key: GNOQNQODSOPKAS-UHFFFAOYSA-N
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Description

“3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-1H-pyrazole” is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of two 3,4-dimethoxyphenyl groups and a 3-fluorobenzyl group attached to the pyrazole ring. Such compounds are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-1H-pyrazole” typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the 3,4-dimethoxyphenyl groups: This can be done via electrophilic aromatic substitution reactions.

    Attachment of the 3-fluorobenzyl group: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions may target the pyrazole ring or the aromatic rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydropyrazoles.

Scientific Research Applications

Chemistry

    Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry.

    Material Science: These compounds can be used in the synthesis of advanced materials.

Biology

    Enzyme Inhibition: Some pyrazole derivatives are known to inhibit specific enzymes.

    Antimicrobial Activity: These compounds may exhibit antibacterial or antifungal properties.

Medicine

    Drug Development: Pyrazole derivatives are studied for their potential as therapeutic agents in treating various diseases.

Industry

    Agriculture: These compounds can be used in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of “3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-1H-pyrazole” would depend on its specific biological target. Generally, pyrazole derivatives may interact with enzymes or receptors, modulating their activity. The presence of methoxy and fluorobenzyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the 3,4-dimethoxyphenyl and 3-fluorobenzyl groups in “3,5-bis(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-1H-pyrazole” may confer distinct biological activities and chemical properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C26H25FN2O4

Molecular Weight

448.5 g/mol

IUPAC Name

3,5-bis(3,4-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]pyrazole

InChI

InChI=1S/C26H25FN2O4/c1-30-23-10-8-18(13-25(23)32-3)21-15-22(19-9-11-24(31-2)26(14-19)33-4)29(28-21)16-17-6-5-7-20(27)12-17/h5-15H,16H2,1-4H3

InChI Key

GNOQNQODSOPKAS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NN2CC3=CC(=CC=C3)F)C4=CC(=C(C=C4)OC)OC)OC

Origin of Product

United States

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